molecular formula C11H19NO2 B11899836 Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl- CAS No. 251461-91-3

Spiro[4.4]nonane-1-carboxylicacid, 4-amino-7-methyl-

Cat. No.: B11899836
CAS No.: 251461-91-3
M. Wt: 197.27 g/mol
InChI Key: MZCYOJRQQYERRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[44]nonane-1-carboxylic acid, 4-amino-7-methyl- is a unique organic compound characterized by its spiro structure, which consists of two nonane rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- typically involves a multi-step process. One common method is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This reaction uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of chiral catalysts and efficient reaction conditions would be crucial for maintaining the desired enantiomeric purity and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[4.4]nonane-1-carboxylic acid, 4-amino-7-methyl- is unique due to its combination of a spiro structure with amino and carboxylic acid functional groups. This combination provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

251461-91-3

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4-amino-8-methylspiro[4.4]nonane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2/c1-7-4-5-11(6-7)8(10(13)14)2-3-9(11)12/h7-9H,2-6,12H2,1H3,(H,13,14)

InChI Key

MZCYOJRQQYERRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C1)C(CCC2N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.